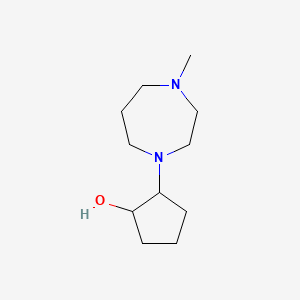

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Description

Properties

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-12-6-3-7-13(9-8-12)10-4-2-5-11(10)14/h10-11,14H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHBXEOFABPUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-methyl-1,4-diazepane under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of more reduced alcohols or amines.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine

- 2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide

Uniqueness

2-(4-Methyl-1,4-diazepan-

Biological Activity

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C11H22N2O. This compound has garnered attention in medicinal chemistry due to its structural features, which include a diazepane ring and a cyclopentanol moiety. Its potential biological activities are of interest for various therapeutic applications.

The synthesis of this compound typically involves the reaction of cyclopentanone with 4-methyl-1,4-diazepane under reductive amination conditions. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride. The resulting compound is characterized by its hydroxyl group, which plays a crucial role in its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The hydroxyl group may enhance interaction with microbial cell membranes, leading to increased permeability and cell death.

- CNS Activity : The diazepane structure is known for its central nervous system (CNS) effects. Compounds containing diazepane rings have been studied for their anxiolytic and sedative properties. This compound may modulate neurotransmitter systems, particularly GABAergic pathways.

The mechanism of action for this compound likely involves its interaction with specific receptors or enzymes. The presence of the diazepane ring may facilitate binding to GABA receptors, potentially enhancing inhibitory neurotransmission and contributing to its anxiolytic effects . Additionally, the compound may interact with other molecular targets involved in inflammation and pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that diazepane derivatives exhibit significant antimicrobial activity against gram-negative bacteria. |

| Study B | Investigated the CNS effects of similar compounds, showing anxiolytic properties in animal models. |

| Study C | Explored the potential anti-inflammatory effects of related structures, indicating modulation of cytokine release. |

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide | Structure | Antimicrobial, CNS effects |

| 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentanamine | Structure | Potential analgesic properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol and its derivatives?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving demethylation and coupling. For example, BBr₃ in dichloromethane (DCM) is used for regioselective demethylation of benzyl-protected intermediates (e.g., converting compound 27 to 28 in a quinazoline-based synthesis) . Subsequent coupling reactions (e.g., step D in ) introduce functional groups like hydroxamic acids for biological activity modulation. Key considerations include protecting group strategies and pH-sensitive reaction conditions to preserve stereochemistry.

Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

- Methodological Answer : Essential techniques include:

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., distinguishing diazepane ring conformers) .

- Physicochemical profiling : LogP (octanol-water partition coefficient) and polar surface area (PSA) measurements using computational tools like Schrödinger Suite to predict membrane permeability .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 92.5–94.5°C for related compounds) .

Q. What biological targets are associated with this compound in drug discovery?

- Methodological Answer : The compound’s diazepane and cyclopentanol motifs suggest interactions with epigenetic enzymes. For example, derivatives have been docked against histone deacetylase 8 (HDAC8) and histone methyltransferase G9a using crystal structures from the RCSB Protein Data Bank . Target validation involves cloning and purifying enzymes (e.g., murine G9a expressed in E. coli BL21(DE3) with IPTG induction) followed by enzymatic assays measuring inhibition kinetics .

Advanced Research Questions

Q. How can molecular docking parameters be optimized to improve binding affinity predictions for this compound?

- Methodological Answer :

Protein Preparation : Use Schrödinger’s Protein Preparation Wizard to add missing residues, optimize H-bond networks, and assign protonation states (e.g., HDAC8 at pH 7.4) .

Ligand Sampling : Generate ligand tautomers and ionization states with LigPrep, accounting for pH-dependent charges .

Grid Generation : Define binding pockets using Glide’s receptor grid generation, focusing on catalytic residues (e.g., Zn²⁺ in HDAC8).

Post-Docking Analysis : Prioritize poses with favorable Glide scores and hydrogen-bonding interactions (e.g., quinazoline derivatives interacting with G9a’s substrate-binding pocket) .

Q. How should researchers resolve contradictions between in silico docking data and experimental binding assays?

- Methodological Answer :

- Re-evaluate Ligand States : Ensure docking accounts for all possible protonation states (e.g., tertiary amines in diazepane may adopt multiple charged forms at physiological pH) .

- Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs to assess binding stability and conformational flexibility .

- Enzymatic Assay Controls : Include positive controls (e.g., BIX-01294 for G9a inhibition) and measure IC₅₀ values under standardized buffer conditions to validate docking predictions .

Q. What strategies mitigate air sensitivity and stability issues during handling and storage?

- Methodological Answer :

- Storage : Use inert atmosphere (N₂ or Ar) in sealed vials at –20°C to prevent oxidation of the cyclopentanol moiety .

- Handling : Conduct reactions in anhydrous solvents (e.g., DCM or DMF) under Schlenk line conditions to avoid hydrolysis .

- Stability Monitoring : Periodically assess compound integrity via LC-MS and adjust storage protocols based on degradation products (e.g., oxidation to ketones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.